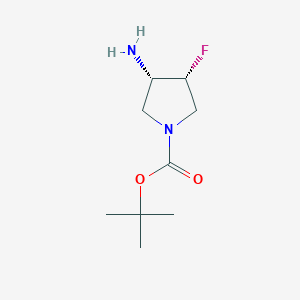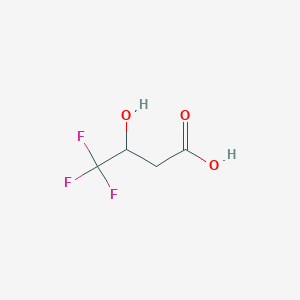
4,4,4-Trifluoro-3-hydroxybutanoic acid
描述
4,4,4-Trifluoro-3-hydroxybutanoic acid is a fluorinated organic compound with the molecular formula C4H5F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butanoic acid chain, with a hydroxyl group on the third carbon
准备方法
Synthetic Routes and Reaction Conditions: One common method is the fluorination of 3-hydroxybutanoic acid using fluorinating agents such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 4,4,4-Trifluoro-3-hydroxybutanoic acid may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
化学反应分析
Types of Reactions: 4,4,4-Trifluoro-3-hydroxybutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form 4,4,4-trifluorobutanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 4,4,4-Trifluoro-3-oxobutanoic acid.
Reduction: 4,4,4-Trifluorobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4,4-Trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic studies.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-hydroxybutanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to inhibition or modulation of specific biochemical pathways, making it a valuable tool in biochemical research and drug development .
相似化合物的比较
4,4,4-Trifluorobutyric acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxybutanoic acid: Lacks the fluorine atoms, resulting in different chemical and biological properties.
4,4,4-Trifluoro-3-oxobutanoic acid: An oxidized derivative with distinct reactivity and applications.
Uniqueness: 4,4,4-Trifluoro-3-hydroxybutanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
4,4,4-trifluoro-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c5-4(6,7)2(8)1-3(9)10/h2,8H,1H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQMUMZEQLWJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-35-1, 86884-21-1 | |
| Record name | NSC22072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-3-Hydroxy-4,4,4-trifluorobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 4,4,4-Trifluoro-3-hydroxybutanoic acid and how is it used in research?
A: this compound is valuable in synthesizing chiral dendrimers, acting as a building block for complex molecular structures. [] The trifluoromethyl (CF3) group in these dendrimers acts as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. This allows researchers to study "remote diastereotopicity," observing the distinct signals from atoms in different chemical environments even when separated by many bonds. [] The presence of the CF3 group introduces unique properties due to its electronegativity and size.
Q2: Can you elaborate on the use of this compound in chiral synthesis?
A: Absolutely. This compound serves as a key starting material for synthesizing specific enantiomers of other important molecules. For example, it's been successfully used to create both (2R,3S)- and (2S,3R)-2-amino-3-trifluoromethyl-3-hydroxyalkanoic acid derivatives. [] These derivatives are analogs of threonine and allo-threonine, amino acids crucial in biological systems. The ability to selectively synthesize specific enantiomers is crucial in pharmaceutical research, as different enantiomers can have drastically different biological activities.
Q3: What spectroscopic data is available for characterizing this compound?
A3: Several spectroscopic techniques have been used to characterize this compound.
- NMR: Both 1H-NMR and 19F-NMR data are available, providing information about the hydrogen and fluorine environments within the molecule, respectively. [, ]
- IR: Infrared spectroscopy reveals the presence of functional groups like hydroxyl, carbonyl, and C-F bonds. []
- Mass Spectrometry: Provides the molecular weight and fragmentation pattern of the compound. []
Q4: Are there efficient methods to prepare enantiomerically pure this compound?
A: Yes, effective resolution methods exist. One published method uses (R)- or (S)-1-phenylethylamine to resolve the racemic mixture of this compound into its enantiomers. [] This resolution allows for the isolation of each enantiomer, enabling researchers to study their individual properties and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


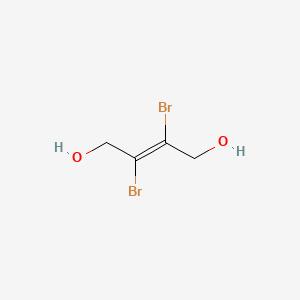
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-pyrazole](/img/structure/B3024270.png)
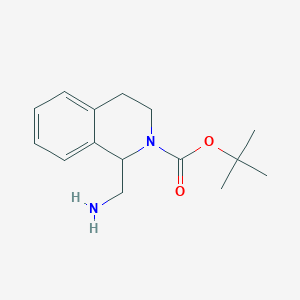
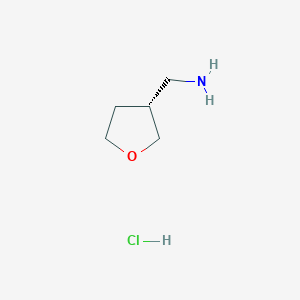
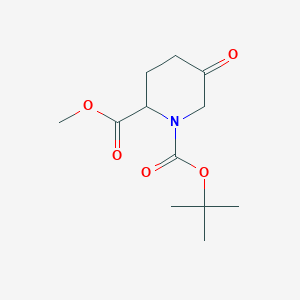
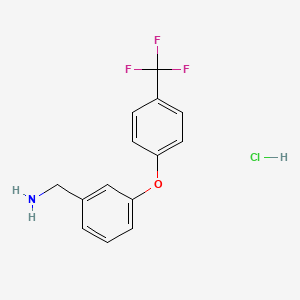
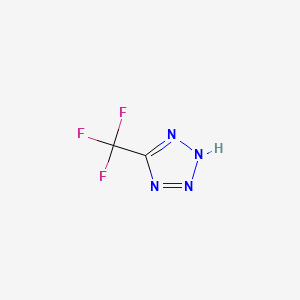
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B3024281.png)

![1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B3024286.png)

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024288.png)

